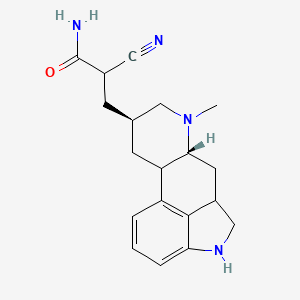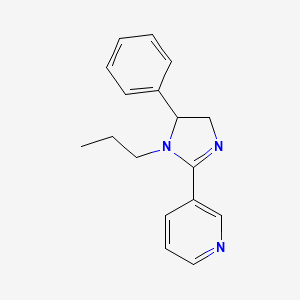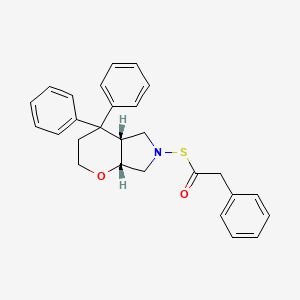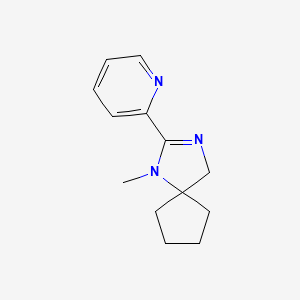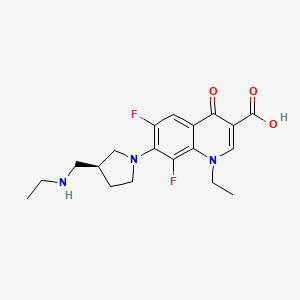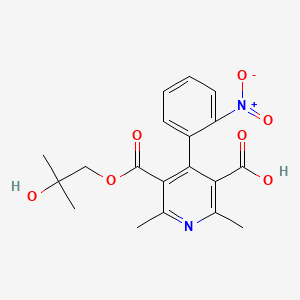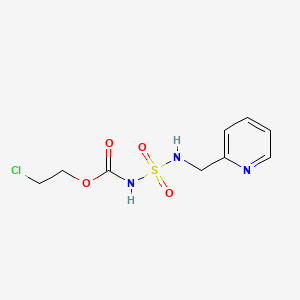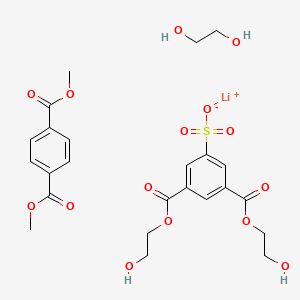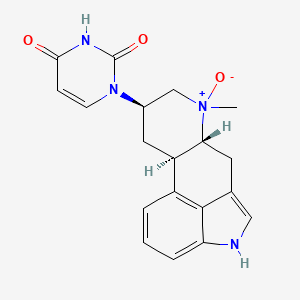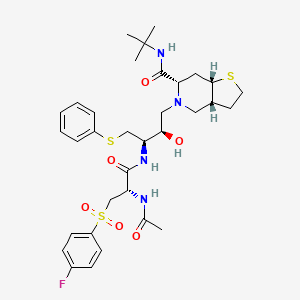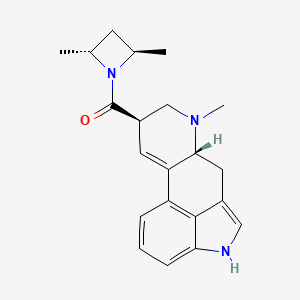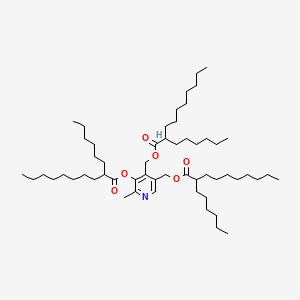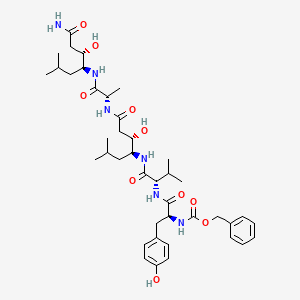
Cbz-Tyr-Val-Sta-Ala-Sta-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is a synthetic peptide compound. The abbreviation “Cbz” stands for carboxybenzyl, a protecting group used in peptide synthesis to protect the amino group from unwanted reactions. The sequence “Tyr-Val-Sta-Ala-Sta” represents the amino acids tyrosine, valine, statine, alanine, and statine, respectively. This compound is used in various scientific research applications due to its unique properties and structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves the stepwise coupling of protected amino acids. The carboxybenzyl group is used to protect the amino group of tyrosine during the synthesis. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: The protected amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Deprotection: The Cbz protecting group is removed using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to facilitate the efficient assembly of the peptide chain .
化学反应分析
Types of Reactions
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidized products.
Reduction: The Cbz protecting group can be removed by reduction using catalytic hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas is used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Deprotected amino acids and peptides.
Substitution: Substituted amino acids and peptides.
科学研究应用
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is used in various scientific research applications, including:
作用机制
The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxybenzyl group provides stability and protection during synthesis but is removed to reveal the active peptide .
相似化合物的比较
Similar Compounds
Cbz-Tyr-Val-Ala-Sta-NH2: Similar structure but lacks one statine residue.
Cbz-Tyr-Val-Sta-Ala-NH2: Similar structure but lacks one statine residue.
Cbz-Tyr-Val-Sta-Val-Sta-NH2: Similar structure but has valine instead of alanine.
Uniqueness
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is unique due to its specific sequence of amino acids, including two statine residues, which are rare in natural peptides. This unique sequence provides distinct biochemical properties and potential therapeutic applications .
属性
CAS 编号 |
145031-45-4 |
|---|---|
分子式 |
C41H62N6O10 |
分子量 |
799.0 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(3S,4S)-1-amino-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C41H62N6O10/c1-23(2)17-30(33(49)20-35(42)51)44-38(53)26(7)43-36(52)21-34(50)31(18-24(3)4)45-40(55)37(25(5)6)47-39(54)32(19-27-13-15-29(48)16-14-27)46-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,48-50H,17-22H2,1-7H3,(H2,42,51)(H,43,52)(H,44,53)(H,45,55)(H,46,56)(H,47,54)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI 键 |
BROZGFRIKIALBJ-MSQJMBMRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
规范 SMILES |
CC(C)CC(C(CC(=O)N)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


